molecular formula C14H23N5O2 B561898 N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt CAS No. 1185244-51-2

N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt

Cat. No.: B561898
CAS No.: 1185244-51-2
M. Wt: 293.371
InChI Key: IYYZCGRQALYESA-NSPIFIKESA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research for the study of protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of biochemical assays and diagnostic tools

Safety and Hazards

According to one source, this compound is not classified as hazardous .

Mechanism of Action

    Target of Action

    The primary target of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt is the guanidino group specific ADP-ribosyltransferase . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that regulates various cellular processes.

    Mode of Action

    This compound acts as a substrate for cholera toxin catalyzed ADP-ribosylation . It interacts with its target enzyme, facilitating the transfer of ADP-ribose from NAD+ to a specific amino acid residue in the target protein.

Biochemical Analysis

Biochemical Properties

N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt plays a crucial role in biochemical reactions, particularly in the study of ADP-ribosylation. It interacts with enzymes such as ADP-ribosyltransferase, which is responsible for transferring ADP-ribose units to target proteins. This interaction is essential for understanding the mechanisms of protein modification and signal transduction . Additionally, it serves as a substrate for cholera toxin, which catalyzes the ADP-ribosylation of G proteins, leading to the activation of adenylate cyclase and increased levels of cyclic AMP .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a substrate for cholera toxin, it can modulate the activity of G proteins and subsequently affect downstream signaling pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ADP-ribosyltransferase and cholera toxin. The compound binds to the active site of these enzymes, facilitating the transfer of ADP-ribose units to target proteins. This process can result in the activation or inhibition of specific signaling pathways, depending on the target protein and the context of the interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure or suboptimal storage conditions may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate cellular processes without causing significant toxicity. Higher doses may result in adverse effects, including toxicity and disruption of normal cellular function . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to ADP-ribosylation. It interacts with enzymes such as ADP-ribosyltransferase and cholera toxin, influencing the transfer of ADP-ribose units to target proteins. This interaction can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its activity and function. Understanding the transport mechanisms is crucial for optimizing the compound’s efficacy in research applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and optimizing its use in research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt typically involves the reaction of 4-diethylaminobenzaldehyde with guanidine in the presence of acetic acid. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst like acetic acid

The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with guanidine to form the final product .

Industrial Production Methods

it is likely that similar reaction conditions are scaled up with appropriate adjustments in reactor design and process control to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Diethylaminobenzylideneamino)guanidine Hydrochloride
  • N-(4-Diethylaminobenzylideneamino)guanidine Sulfate
  • N-(4-Diethylaminobenzylideneamino)guanidine Phosphate

Uniqueness

N-(4-Diethylaminobenzylideneamino)guanidine Acetic Acid Salt is unique due to its specific interaction with acetic acid, which can influence its solubility and reactivity compared to other salts. This uniqueness makes it particularly useful in certain biochemical assays and research applications .

Properties

IUPAC Name

acetic acid;2-[(E)-[4-(diethylamino)phenyl]methylideneamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5.C2H4O2/c1-3-17(4-2)11-7-5-10(6-8-11)9-15-16-12(13)14;1-2(3)4/h5-9H,3-4H2,1-2H3,(H4,13,14,16);1H3,(H,3,4)/b15-9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYZCGRQALYESA-NSPIFIKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN=C(N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N=C(N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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